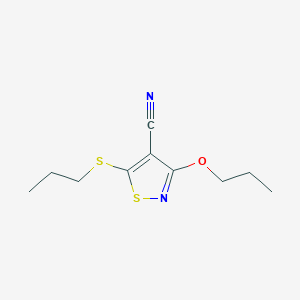![molecular formula C24H25ClN2O2 B4312803 4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]-2-chloro-6-methoxyphenol](/img/structure/B4312803.png)
4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]-2-chloro-6-methoxyphenol
Overview
Description
4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]-2-chloro-6-methoxyphenol is a complex organic compound featuring a phenol group substituted with a chloro and methoxy group, and an imidazolidine ring substituted with two 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]-2-chloro-6-methoxyphenol typically involves multi-step organic reactions. One common approach is:
Formation of the imidazolidine ring: This can be achieved by reacting 4-methylbenzylamine with glyoxal under acidic conditions to form 1,3-bis(4-methylphenyl)imidazolidine.
Substitution on the phenol ring: The imidazolidine derivative is then reacted with 2-chloro-6-methoxyphenol in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]-2-chloro-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazolidine ring can be reduced to form imidazolidines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]-2-chloro-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]-2-chloro-6-methoxyphenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds, while the imidazolidine ring can interact with hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(4-methylphenyl)imidazolidin-2-one: Lacks the phenol group but has similar imidazolidine structure.
2-chloro-6-methoxyphenol: Lacks the imidazolidine ring but has similar phenol structure.
Properties
IUPAC Name |
4-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-2-chloro-6-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c1-16-4-8-19(9-5-16)26-12-13-27(20-10-6-17(2)7-11-20)24(26)18-14-21(25)23(28)22(15-18)29-3/h4-11,14-15,24,28H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDNNKNPNDFRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=CC(=C(C(=C3)Cl)O)OC)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[bis(2-chloroethyl)sulfamoyl]-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B4312723.png)
![N-[1-(ADAMANTAN-1-YL)PROPYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE](/img/structure/B4312729.png)
![N-[2-(ADAMANTAN-1-YL)ETHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE](/img/structure/B4312740.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[3-(2-fluorophenyl)-2-phenylpropyl]benzamide](/img/structure/B4312743.png)
![2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B4312744.png)
![N-(2-hydroxyethyl)-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4312746.png)
![ETHYL 1-{4-[BIS(PROPAN-2-YL)AMINO]-6-[4-(ETHOXYCARBONYL)-5-METHYL-1H-1,2,3-TRIAZOL-1-YL]-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE](/img/structure/B4312748.png)
![ETHYL 2-OXO-2-[2,2,4,7-TETRAMETHYL-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE](/img/structure/B4312751.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B4312771.png)

![1-(4-METHYLPHENYL)-3-PHENYL-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE](/img/structure/B4312792.png)
![ETHYL 1-METHYL-6-{[(NAPHTHALEN-1-YL)AMINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4312811.png)
![2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE](/img/structure/B4312818.png)
![2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE](/img/structure/B4312823.png)
